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Compound of Interest

Compound Name: Pomalidomide-PEG3-azide

Cat. No.: B2596666 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules

designed to eliminate specific proteins from the cell.[1] These heterobifunctional molecules

consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an

E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the POI and the E3 ligase

into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for

degradation by the proteasome.[3]

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional

coactivator that has emerged as a high-priority therapeutic target in oncology.[3][4] The

development of BRD4-targeting PROTACs offers a powerful strategy to overcome the

limitations of traditional inhibitors by inducing the complete removal of the BRD4 protein.[4][5]

Pomalidomide-PEG3-azide is a versatile chemical tool used in the construction of PROTACs.

It incorporates the pomalidomide moiety, which effectively recruits the Cereblon (CRBN) E3

ligase, conjugated to a three-unit polyethylene glycol (PEG) linker that terminates in an azide

group.[1] This terminal azide enables the straightforward and efficient coupling to a BRD4-

targeting ligand using "click chemistry," providing a modular and reliable method for

synthesizing potent BRD4 degraders.[1][6]
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Physicochemical Properties
The properties of Pomalidomide-PEG3-azide make it a valuable building block for PROTAC

synthesis.

Property Value Reference

Synonym(s)

2-(2-(2-(2-

azidoethoxy)ethoxy)ethoxy)-N-

(2-(2,6-dioxopiperidin-3-yl)-1,3-

dioxoisoindolin-4-yl)acetamide

Molecular Formula C21H24N6O8

Molecular Weight 488.45 g/mol

CAS Number 2267306-15-8

Appearance Powder

Purity ≥95%

Functional Group Azide

E3 Ligase Ligand Pomalidomide (recruits CRBN) [1]

Storage Temperature 2-8°C

Core Concepts and Synthesis
Pomalidomide-PEG3-azide serves as the E3 ligase-recruiting arm of the PROTAC. The

terminal azide group is designed to react with a corresponding alkyne-functionalized BRD4

ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of

click chemistry.[6][7] This reaction forms a stable triazole ring, covalently linking the two

components to generate the final BRD4-degrading PROTAC.[7]
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Caption: Synthesis of a BRD4 PROTAC via Click Chemistry.

PROTAC Mechanism of Action
The synthesized PROTAC molecule operates by hijacking the cell's natural protein disposal

system, the Ubiquitin-Proteasome System (UPS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b2596666?utm_src=pdf-body-img
https://www.benchchem.com/product/b2596666?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/pomalidomide-peg3-azide.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2596666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. mdpi.com [mdpi.com]

3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

4. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone
derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

7. bocsci.com [bocsci.com]

To cite this document: BenchChem. [Application Notes: Pomalidomide-PEG3-azide for the
Development of BRD4 Degraders]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2596666#application-of-pomalidomide-peg3-azide-
in-developing-brd4-degraders]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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